molecular formula C18H14N2O5S B2744593 methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 922943-50-8

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2744593
CAS No.: 922943-50-8
M. Wt: 370.38
InChI Key: KCLPEQZZBLEZHC-UHFFFAOYSA-N
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Description

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyridazine ring, and a furan carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanylmethyl linkage. The final step involves esterification to form the furan-2-carboxylate ester. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and pyridazine rings, along with the furan carboxylate ester, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-22-18(21)15-6-3-12(25-15)9-26-17-7-4-13(19-20-17)11-2-5-14-16(8-11)24-10-23-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLPEQZZBLEZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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